molecular formula C15H14ClNO2 B2377102 4-chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol CAS No. 78095-86-0

4-chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol

Cat. No.: B2377102
CAS No.: 78095-86-0
M. Wt: 275.73
InChI Key: JEUOVHJCOVREHM-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol is an organic compound with the molecular formula C15H14ClNO2. It is a biochemical used in various research fields, particularly in proteomics . The compound is characterized by the presence of a chloro group, an ethoxy group, and an imino group attached to a phenol ring, making it a versatile molecule for scientific studies.

Scientific Research Applications

4-chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with “4-chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol” are not specified in the search results. It is mentioned that this compound is for research use only and not intended for diagnostic or therapeutic use .

Future Directions

The future directions for research on “4-chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol” and similar compounds could involve further exploration of their biological activities. For instance, the antibacterial activity of Schiff base metal complexes has been investigated , and similar studies could be conducted with this compound.

Preparation Methods

The synthesis of 4-chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol typically involves the condensation of 4-chlorophenol with 2-ethoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the imine bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The chloro and ethoxy groups may also contribute to the compound’s binding affinity and specificity for its targets .

Properties

IUPAC Name

4-chloro-2-[(2-ethoxyphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-2-19-15-6-4-3-5-13(15)17-10-11-9-12(16)7-8-14(11)18/h3-10,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUOVHJCOVREHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N=CC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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